1-Hexadecylimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-hexadecylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-21-18-16-20-19-21/h16,18-19H,2-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIZJEOWAFVTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497231 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58175-55-6 | |

| Record name | 1-Hexadecyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Hexadecylimidazole

Executive Summary

1-Hexadecylimidazole is a long-chain N-substituted imidazole that has garnered interest due to its unique amphiphilic nature, combining a polar imidazole headgroup with a nonpolar 16-carbon alkyl tail. This structure positions it as a valuable precursor in the synthesis of surfactants and ionic liquids, with applications spanning catalysis, material science, and drug delivery.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound. We will delve into its thermodynamic characteristics, solubility profile, and spectroscopic signature. Furthermore, this document furnishes detailed, field-proven experimental protocols for its synthesis and characterization, designed to ensure methodological robustness and reproducibility for researchers and drug development professionals.

Chemical Identity and Core Properties

A foundational understanding of any chemical substance begins with its fundamental identifiers and properties. This compound is classified as an organic compound featuring a five-membered aromatic imidazole ring N-substituted with a hexadecyl group.[2] This long alkyl chain is the primary determinant of its lipophilicity and surfactant-like characteristics.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 1-cetylimidazole, N-hexadecylimidazole | PubChem[2] |

| CAS Number | 58175-55-6 | PubChem[2] |

| Molecular Formula | C₁₉H₃₆N₂ | PubChem[2] |

| Molecular Weight | 292.5 g/mol | PubChem[2] |

| Physical Appearance | Colorless to pale yellow solid | ChemBK[3] |

| Melting Point | 38 °C (Predicted) | ChemBK[3] |

| Boiling Point | 421.3 ± 14.0 °C (Predicted) | ChemBK[3] |

| Density | 0.90 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |

Solubility and Amphiphilic Character

The defining feature of this compound is its amphiphilicity. The molecule's structure dictates its solubility, which is a critical parameter for its application in formulations, reaction media, and extraction processes.

General Solubility Profile

Due to the dominance of the long, nonpolar hexadecyl chain, this compound exhibits poor solubility in water.[3] Conversely, it is readily soluble in a majority of organic solvents.[3] This behavior is consistent with long-chain aliphatic compounds. Its solubility in alcohols like ethanol is also noted, which is a common characteristic for amphiphilic molecules.[1]

Behavior in Aqueous Systems and Surfactant Properties

While not highly soluble, the amphiphilic nature of this compound and its derivatives, such as 1-hexadecyl-3-methylimidazolium salts, allows them to act as surfactants.[4][5] When introduced into an aqueous environment, these molecules can adsorb at interfaces (e.g., air-water or oil-water), reducing surface tension. At concentrations above the critical micelle concentration (CMC), these molecules are known to self-assemble into micelles.[4] In these structures, the hydrophobic hexadecyl tails form a nonpolar core, while the hydrophilic imidazole headgroups are exposed to the aqueous phase. This behavior is fundamental to their use in detergents, emulsifiers, and as templates for nanoparticle synthesis.[3]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation is paramount in chemical research and development. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint for this compound.

Caption: Logical workflow for synthesis and spectroscopic confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment. For this compound, the following signals are expected:

-

Imidazole Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). The proton at the C2 position (between the two nitrogen atoms) will be the most downfield, appearing as a singlet. The protons at the C4 and C5 positions will appear as two separate signals, also likely singlets or narrow doublets depending on the solvent and resolution.

-

Alkyl Chain Protons:

-

N-CH₂- Group: A triplet signal around δ 3.9-4.2 ppm, corresponding to the methylene group directly attached to the imidazole nitrogen.[6]

-

-(CH₂)₁₄- Chain: A large, broad multiplet signal centered around δ 1.2-1.4 ppm, integrating to 28 protons.[6][7] This signal represents the bulk of the methylene groups in the hexadecyl chain.

-

Terminal -CH₃ Group: A characteristic triplet signal at approximately δ 0.8-0.9 ppm, integrating to 3 protons.[6][7]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by showing the unique carbon environments:

-

Imidazole Ring Carbons: Three signals in the aromatic region (δ 115-140 ppm).

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (δ 14-50 ppm). The N-CH₂ carbon will be the most downfield of the aliphatic signals (around δ 48-50 ppm), while the terminal -CH₃ carbon will be the most upfield (around δ 14 ppm).[7] The remaining methylene carbons will appear in the δ 22-32 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of this compound will be characterized by:

-

C-H Stretching (Aliphatic): Strong, sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), indicative of the numerous C-H bonds in the hexadecyl chain.[7]

-

C=C and C=N Stretching (Aromatic): Medium to weak bands in the 1500-1650 cm⁻¹ region, corresponding to the imidazole ring.

-

C-H Bending (Aliphatic): Characteristic bands around 1465 cm⁻¹ for methylene scissoring and 1375 cm⁻¹ for methyl bending.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For this compound, Electron Ionization (EI) would likely show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 292, corresponding to the molecular weight of the compound.[2]

-

Fragmentation: A prominent fragmentation pathway would be the cleavage of the N-C alkyl bond (benzylic-like cleavage), leading to a significant fragment corresponding to the imidazole ring and potentially a base peak from the loss of the hexadecyl chain.

Experimental Methodologies

The integrity of physical property data is directly linked to the purity of the sample and the robustness of the analytical method. This section provides validated protocols for synthesis and characterization.

Synthesis of this compound

This protocol describes the N-alkylation of imidazole, a standard and effective method for preparing N-substituted imidazoles. The causality behind the experimental choices is to drive the reaction to completion while simplifying purification.

Materials:

-

Imidazole

-

1-Bromohexadecane

-

Sodium hydroxide (or a milder base like potassium carbonate)

-

Toluene (or another suitable aprotic solvent)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

Protocol:

-

Deprotonation of Imidazole: In a round-bottom flask under a nitrogen atmosphere, dissolve imidazole (1.0 eq) in dry toluene. Add powdered sodium hydroxide (1.1 eq). Rationale: Imidazole is not sufficiently nucleophilic to react efficiently with the alkyl bromide. A base is required to deprotonate the imidazole, forming the much more nucleophilic imidazolide anion. Using a dry solvent is critical to prevent quenching the anion and avoiding hydrolysis of the alkyl bromide.[8]

-

Alkylation Reaction: Heat the mixture to reflux for 1-2 hours to ensure complete deprotonation. Cool the mixture to room temperature. Slowly add 1-bromohexadecane (1.05 eq) dissolved in toluene. Rationale: A slight excess of the alkyl bromide helps to ensure all the imidazolide is consumed. The addition is done at room temperature to control the initial exotherm of the reaction.[8]

-

Reaction Completion: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Cool the reaction to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

A sharp melting point is a key indicator of purity.

-

Sample Preparation: Place a small amount of the dried, purified this compound into a capillary tube, sealed at one end.

-

Apparatus: Use a calibrated digital melting point apparatus.

-

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to approach the expected melting point (e.g., 38 °C), then slow the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. For a pure compound, this range should be narrow (< 2 °C).

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, related imidazole and long-chain amine compounds can be skin and eye irritants.[9] Therefore, standard laboratory safety protocols are required.

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves when handling the compound.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[12] If irritation persists, seek medical attention.

Conclusion

This compound is a functionally versatile molecule defined by its amphiphilic character. Its physical properties—notably its solubility profile, predicted melting point of 38 °C, and distinct spectroscopic signatures—are direct consequences of its hybrid polar-nonpolar structure. The protocols detailed within this guide provide a robust framework for the synthesis and verification of this compound, enabling researchers to proceed with confidence in its application as a surfactant, a precursor to advanced ionic liquids, or a building block in complex molecular architectures.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12415614, 1-Hexadecyl-1H-imidazole. Retrieved from [Link].

-

Mezzetta, A., et al. (2023). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Molecules, 28(5), 2118. Available at: [Link].

-

ResearchGate (2017). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Retrieved from [Link].

-

ChemBK (2024). 1H-Imidazole, 1-hexadecyl-. Retrieved from [Link].

-

Cipriano, B. H., et al. (2005). Surface tension and contact angle measurements of a hexadecyl imidazolium surfactant adsorbed on a clay surface. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 262(1-3), 8-13. Available at: [Link].

-

University of Wisconsin (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link].

-

Carl ROTH (n.d.). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link].

-

CAS Common Chemistry (n.d.). 1-Decyl-2-methylimidazole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78002, 1-Dodecylimidazole. Retrieved from [Link].

-

Leah4sci (2013). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734232, 1-Hexadecyl-3-methylimidazolium. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Imidazole synthesis. Retrieved from [Link].

-

Journal of Chemical Education (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link].

-

National Center for Biotechnology Information (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. Retrieved from [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Dodecylimidazole | C15H28N2 | CID 78002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. iolitec.de [iolitec.de]

An In-depth Technical Guide to 1-Hexadecylimidazole: Structure, Properties, and Applications in Modern Research

This guide provides a comprehensive technical overview of 1-hexadecylimidazole, a long-chain N-substituted imidazole. It details the molecule's chemical structure, physicochemical properties, synthesis protocols, and its emerging applications, particularly in the fields of material science and drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile compound.

Core Molecular Identity: Structure and Nomenclature

This compound is an organic compound characterized by a five-membered aromatic imidazole ring attached to a sixteen-carbon alkyl chain (hexadecyl group). This unique architecture, featuring a hydrophilic imidazole "head" and a long, hydrophobic aliphatic "tail," imparts significant amphiphilic properties to the molecule, making it a valuable surfactant and a precursor for synthesizing ionic liquids.

The definitive nomenclature and identifiers for this compound are crucial for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound .[1] It is also known by several synonyms, including 1-cetylimidazole and N-hexadecylimidazole.[1]

Key Identifiers:

-

CAS Number: 58175-55-6[1]

-

Molecular Formula: C₁₉H₃₆N₂[1]

-

Canonical SMILES: CCCCCCCCCCCCCCCCN1C=CN=C1[1]

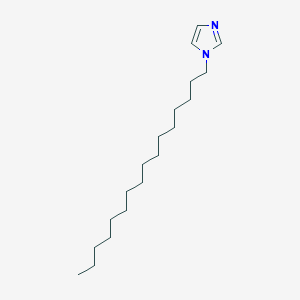

Below is a 2D representation of the chemical structure, generated to illustrate the connectivity of the atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties: A Quantitative Overview

The functional behavior of this compound in various systems is dictated by its physicochemical properties. The long alkyl chain results in high lipophilicity and low aqueous solubility, characteristics that are critical for its role in self-assembly and as a precursor to surface-active ionic liquids.

| Property | Value | Source |

| Molecular Weight | 292.5 g/mol | [1] |

| Melting Point | 38 °C | [2] |

| Boiling Point | 421.3 ± 14.0 °C (Predicted) | [2] |

| pKa | 7.08 ± 0.10 (Predicted) | [2] |

| XLogP3-AA (Lipophilicity) | 7.7 | [1] |

| Topological Polar Surface Area | 17.8 Ų | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

Synthesis Protocol: N-Alkylation of Imidazole

The most common and direct method for synthesizing this compound is through the N-alkylation of imidazole with a suitable hexadecyl halide, such as 1-bromohexadecane or 1-chlorohexadecane. This reaction, a variant of the Menshutkin reaction for quaternization, is typically performed in the presence of a base to neutralize the hydrogen halide byproduct.

The causality behind this choice of protocol is straightforward: the lone pair of electrons on one of the nitrogen atoms in the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The choice of a strong base, like sodium hydride, ensures the complete deprotonation of imidazole, forming the highly nucleophilic imidazolide anion, which significantly increases the reaction rate and yield.

Caption: Workflow for the Synthesis of this compound.

Detailed Experimental Methodology

This protocol is a self-validating system; successful synthesis can be confirmed via standard analytical techniques like NMR spectroscopy and mass spectrometry.

Materials:

-

Imidazole

-

1-Bromohexadecane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, and condenser

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, add imidazole to a three-necked round-bottom flask containing anhydrous DMF.

-

Deprotonation: Cool the stirred solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Causality: Adding NaH slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium imidazolide salt.

-

Alkylation: Dissolve 1-bromohexadecane in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 60-70 °C and stir for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and cautiously quench it by slowly adding water. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Causality: The bicarbonate wash removes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The unique amphiphilic structure of this compound and the inherent biological significance of the imidazole core make it a molecule of great interest for both material and life sciences.

Precursor to Imidazolium-Based Ionic Liquids

This compound is a key intermediate in the synthesis of 1-hexadecyl-3-alkylimidazolium salts, a class of ionic liquids (ILs).[3] By further alkylating the second nitrogen atom, one can create ILs with tunable properties. These long-chain ILs are noted for their surfactant-like behavior, forming micelles in solution and finding applications in:

-

Drug Delivery: Solubilizing poorly water-soluble drugs within the hydrophobic cores of their micelles.[4]

-

Catalysis: Acting as phase-transfer catalysts or providing a unique reaction medium.[5]

-

Material Science: Serving as templates for the synthesis of mesoporous materials or as components in polymer blends.[3][5]

The Imidazole Moiety in Medicinal Chemistry

The imidazole ring is a privileged scaffold in drug discovery, present in numerous natural products and synthetic bioactive molecules.[6] Its importance stems from its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions in biological systems.[6][7] The imidazole core is found in drugs with a wide range of activities, including:

-

Antibacterial and Antifungal Agents

-

Anticancer Therapeutics

-

Anti-inflammatory Drugs

-

Antiviral Compounds

While this compound itself is not a therapeutic agent, its structure serves as a template for designing new drug candidates. The long hexadecyl chain can be used to anchor the molecule to cell membranes or to enhance its penetration into lipophilic environments, potentially improving the efficacy of the pharmacologically active imidazole headgroup. For instance, imidazolium salts with long alkyl chains have demonstrated strong antimicrobial activity.[3]

Conclusion

This compound is a fundamentally important molecule whose value lies in its dual character: an amphiphilic structure driven by its long alkyl chain and a reactive, biologically relevant imidazole core. This guide has detailed its chemical identity, physicochemical properties, and a robust synthesis protocol. Its role as a crucial precursor to advanced materials like ionic liquids and its potential as a scaffold in medicinal chemistry underscore its significance. For researchers in drug development and material science, a thorough understanding of this compound provides a powerful tool for innovation in creating novel delivery systems, catalysts, and therapeutic agents.

References

-

1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614. PubChem, National Center for Biotechnology Information. [Link]

-

Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. MDPI. [Link]

-

1-Hexadecyl-3-methylimidazolium | C20H39N2+ | CID 2734232. PubChem, National Center for Biotechnology Information. [Link]

-

1-Hexadecyl-3-methylimidazolium Chloride | C20H39ClN2 | CID 2734231. PubChem, National Center for Biotechnology Information. [Link]

-

1H-Imidazole, 1-hexyl- | C9H16N2 | CID 3015660. PubChem, National Center for Biotechnology Information. [Link]

-

1-Methylimidazole. Wikipedia. [Link]

-

1-Hexadecyl-3-methyl-1H-imidazol-3-ium chloride hydrate | C20H41ClN2O | CID 60160661. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. ResearchGate. [Link]

-

1H-Imidazole, 1-hexadecyl-. ChemBK. [Link]

-

Synthetic pathway for the 1-hexadecyl imidazolium bromide derivative... ResearchGate. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. PubMed, National Center for Biotechnology Information. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. MDPI. [Link]

Sources

- 1. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 1-Hexadecylimidazole from Imidazole and 1-Bromohexadecane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-hexadecylimidazole, a long-chain N-alkylimidazole of significant interest in the development of ionic liquids, surfactants, and functionalized materials. The primary focus of this document is the N-alkylation of imidazole with 1-bromohexadecane. We will delve into the mechanistic underpinnings of this nucleophilic substitution reaction, explore various synthetic strategies including conventional heating and phase-transfer catalysis, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address critical aspects of reaction optimization, purification, and spectroscopic characterization of the final product. Safety considerations for handling the requisite reagents are also meticulously outlined. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthetic transformation.

Introduction: The Significance of this compound

Long-chain N-alkylimidazoles, such as this compound, represent a versatile class of organic compounds. The incorporation of a long alkyl chain onto the imidazole ring imparts unique physicochemical properties, making them valuable precursors for a range of applications. Most notably, they are key building blocks in the synthesis of imidazolium-based ionic liquids. These "green solvents" are gaining considerable attention for their low vapor pressure, high thermal stability, and tunable properties. The hexadecyl chain, in particular, introduces significant hydrophobicity, leading to applications in surfactant chemistry, nanoparticle stabilization, and as phase-transfer catalysts. In the realm of drug development, the imidazole moiety is a common pharmacophore, and its long-chain derivatives are being explored for their potential as antimicrobial and antitumor agents.

The synthesis of this compound is a foundational reaction for accessing these advanced materials. A robust and well-understood synthetic protocol is therefore paramount for researchers in this field.

Mechanistic Insights: The N-Alkylation of Imidazole

The synthesis of this compound from imidazole and 1-bromohexadecane is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the displacement of the bromide ion from 1-bromohexadecane by one of the nitrogen atoms of the imidazole ring.

The mechanism can be dissected into two principal steps:

-

Deprotonation of Imidazole: Imidazole is a weak base, and the proton on one of its nitrogen atoms is acidic. In the presence of a base, this proton is abstracted to form the imidazolate anion. This anion is a significantly more potent nucleophile than neutral imidazole due to the increased electron density on the nitrogen atoms. The negative charge is delocalized across both nitrogen atoms through resonance, further stabilizing the anion.

-

Nucleophilic Attack: The imidazolate anion then acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane that is bonded to the bromine atom. This concerted step results in the formation of a new carbon-nitrogen bond and the simultaneous departure of the bromide ion as the leaving group.

Caption: Reaction mechanism for the N-alkylation of imidazole.

Synthetic Strategies and Optimization

Several methodologies can be employed for the synthesis of this compound, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, yield, and purity requirements.

Conventional Synthesis with a Strong Base

A traditional approach involves the use of a strong base to deprotonate the imidazole, followed by the addition of the alkylating agent.

-

Bases: Common strong bases include sodium hydride (NaH) and sodium methoxide (NaOCH₃). NaH is highly effective but requires careful handling due to its pyrophoric nature.

-

Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to ensure the solubility of the reactants and to prevent side reactions with protic solvents.

-

Temperature: The deprotonation is often carried out at 0°C to control the reaction rate, followed by warming to room temperature or gentle heating to drive the alkylation to completion.

While effective, this method necessitates strictly anhydrous conditions and the use of hazardous reagents, making it less ideal for large-scale industrial applications.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) offers a more practical and environmentally benign alternative.[1][2] This technique facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the deprotonated imidazole and an organic phase containing the 1-bromohexadecane.

-

Catalysts: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase-transfer catalysts.[3] The lipophilic cation of the catalyst pairs with the imidazolate anion, transporting it into the organic phase where it can react with the alkyl bromide.[4]

-

Bases: Solid bases like potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) are often used, eliminating the need for hazardous strong bases.[3]

-

Solvent: The reaction can be performed in a non-polar organic solvent or even under solvent-free conditions, which is a significant advantage from a green chemistry perspective.[2][5]

PTC typically leads to high yields, faster reaction rates, and simplified work-up procedures.[1]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[3] For the synthesis of this compound, microwave heating can significantly reduce reaction times from hours to minutes.[3] This is often attributed to efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis is particularly effective when combined with PTC under solvent-free conditions.[3]

| Parameter | Conventional Heating | Phase-Transfer Catalysis (PTC) | Microwave-Assisted PTC |

| Base | Strong bases (e.g., NaH) | Solid bases (e.g., K₂CO₃, KOH)[3] | Solid bases (e.g., K₂CO₃, KOH)[3] |

| Solvent | Anhydrous polar aprotic (e.g., DMF, THF) | Organic solvent or solvent-free[2] | Often solvent-free[3] |

| Reaction Time | Several hours | 1-5 hours | 3-10 minutes[3] |

| Yield | Moderate to high | High to excellent[1] | Excellent[3] |

| Safety | Requires handling of hazardous reagents | Generally safer | Rapid heating requires careful monitoring |

Detailed Experimental Protocol: A Field-Proven Method

This section provides a detailed, step-by-step protocol for the synthesis of this compound utilizing phase-transfer catalysis. This method has been selected for its high yield, operational simplicity, and enhanced safety profile.

Materials and Reagents

-

Imidazole (99%)

-

1-Bromohexadecane (97%)

-

Potassium Hydroxide (KOH), pellets

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrabutylammonium Bromide (TBAB)

-

Dichloromethane (CH₂Cl₂)

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine imidazole (6.81 g, 0.1 mol), 1-bromohexadecane (30.54 g, 0.1 mol), potassium hydroxide (5.61 g, 0.1 mol), potassium carbonate (13.82 g, 0.1 mol), and a catalytic amount of tetrabutylammonium bromide (0.32 g, 1 mmol). Rationale: A slight excess of the alkyl bromide can be used to ensure complete consumption of the imidazole.[6] The combination of KOH and K₂CO₃ provides a strong basic environment for deprotonation.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to 80-90°C with vigorous stirring. Maintain this temperature for 3-5 hours. Rationale: The elevated temperature increases the reaction rate. Vigorous stirring is crucial in heterogeneous reactions to ensure efficient mixing of the phases.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the imidazole spot indicates the completion of the reaction.

-

Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Add 100 mL of dichloromethane to dissolve the organic components. Transfer the mixture to a separatory funnel and wash with 100 mL of deionized water to remove inorganic salts and unreacted base. Separate the organic layer and wash it again with two 50 mL portions of deionized water. Rationale: The aqueous washes are essential to remove water-soluble impurities. Dichloromethane is an effective solvent for extracting the product.

-

Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate. Filter the solution to remove the drying agent. Remove the dichloromethane using a rotary evaporator to yield the crude product, which should be a viscous oil or a waxy solid at room temperature. Rationale: Anhydrous sodium sulfate is a neutral drying agent suitable for this product. Rotary evaporation efficiently removes the volatile solvent.

-

Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation or column chromatography on silica gel. However, for many applications, the product obtained after work-up is of sufficient purity.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the successful synthesis of this compound is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The expected chemical shifts (δ) in ppm are as follows:

-

Imidazole Ring Protons: Three distinct signals in the aromatic region, typically between 6.8 and 7.6 ppm.[7]

-

N-CH₂ Protons: A triplet at approximately 3.9 ppm, corresponding to the two protons of the hexadecyl chain directly attached to the imidazole nitrogen.[7]

-

Hexadecyl Chain Protons: A large multiplet in the aliphatic region (around 1.2-1.7 ppm) corresponding to the methylene groups of the long alkyl chain.[7]

-

Terminal Methyl Protons: A triplet at approximately 0.85 ppm, corresponding to the three protons of the terminal methyl group of the hexadecyl chain.[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

-

Imidazole Ring Carbons: Signals in the aromatic region, typically between 118 and 138 ppm.

-

N-CH₂ Carbon: A signal around 48-50 ppm.

-

Hexadecyl Chain Carbons: A series of signals in the aliphatic region (around 14-32 ppm).

Safety and Handling Precautions

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

-

Imidazole: Causes severe skin burns and eye damage.[8][9] It may also cause respiratory irritation and is suspected of damaging the unborn child.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][11]

-

1-Bromohexadecane: May cause skin and eye irritation. Handle with care and wear appropriate PPE.

-

Potassium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[8][9][10][11]

Conclusion

The synthesis of this compound from imidazole and 1-bromohexadecane is a well-established and versatile reaction. The use of phase-transfer catalysis offers a robust, efficient, and safer alternative to traditional methods employing strong bases. This in-depth guide has provided the theoretical background, practical synthetic strategies, a detailed experimental protocol, and essential characterization and safety information. By understanding the principles and methodologies outlined herein, researchers can confidently and effectively synthesize this valuable long-chain N-alkylimidazole for a wide array of applications in materials science and drug discovery.

References

- Jayachandran, J. P., & Wang, M. L. (2001). N-ALKYLATION OF 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVES USING A NEW PHASE TRANSFER REAGENT UNDER PTC CONDITIONS.

- Villemin, D., & Lalaoui, M. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.

-

ResearchGate. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... Retrieved from [Link]

- O. V. Voitenko, Z. V. V., & O. O. Stepaniuk. (2018). Alkenylimidazoles: methods of synthesis and chemical properties. Žurnal organìčnoï ta farmacetičnoï hìmìï, 16(3(63)), 4-22.

-

Halpern, M. (n.d.). High-Dilution PTC N-Alkylation. PTC Organics, Inc. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Long-alkyl-chain-derivatized imidazolium salts and ionic liquid crystals with tailor-made properties. Retrieved from [Link]

-

ResearchGate. (2017, June 12). Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. Retrieved from [Link]

- Baghdad, H. A., & Al-Daffay, R. K. (2014). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry, 30(2), 537-542.

-

ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Retrieved from [Link]

- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

-

MDPI. (n.d.). Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties. Retrieved from [Link]

-

University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]

-

Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]

-

MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary NMR data. Retrieved from [Link]

-

Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Retrieved from [Link]

-

PubMed. (2008, February 29). The ionic liquid 1-hexadecyl-3-methylimidazolium bromide as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction. Retrieved from [Link]

-

PubChem. (n.d.). 1-Hexadecyl-1H-imidazole. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Retrieved from [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Reddit. (2023, August 21). How do I purify 1-methylimidazole after the Debus–Radziszewski reaction?. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Journal of Laboratory Chemical Education. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information One-step synthesis of imidazoles from Asmic (anisylsulfanylmethyl isocyanide) Experimental procedures and. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]

-

PubChem. (n.d.). Hexadecyl imidazole-1-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions. [a]. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization conditions for preparation of.... Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole – Oriental Journal of Chemistry [orientjchem.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

An In-Depth Technical Guide to 1-Hexadecylimidazole: Properties, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 1-Hexadecylimidazole, a long-chain N-alkylimidazole. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental physicochemical properties, detailed synthesis protocols, and its emerging applications, particularly focusing on its role as a surfactant and its potent antimicrobial activities. We will explore the causality behind its mechanism of action and provide actionable experimental workflows.

Core Molecular and Physical Characteristics

This compound, also known as 1-cetylimidazole, is an amphiphilic molecule characterized by a hydrophilic imidazole head group and a long, hydrophobic 16-carbon alkyl (hexadecyl) tail. This structure is fundamental to its physicochemical behavior and diverse applications.

The core identification and physical properties are summarized below. It is crucial to distinguish between the neutral this compound and its quaternized derivatives, such as 1-Hexadecyl-3-methylimidazolium salts, which are a class of ionic liquids and possess distinct properties.

| Property | Value | Source |

| Chemical Name | 1-Hexadecyl-1H-imidazole | PubChem[1] |

| Synonyms | 1-Cetylimidazole, N-Hexadecylimidazole | PubChem[1] |

| CAS Number | 58175-55-6 | PubChem[1] |

| Molecular Formula | C₁₉H₃₆N₂ | PubChem[1] |

| Molecular Weight | 292.5 g/mol | PubChem[1] |

| Predicted Density | 0.90 ± 0.1 g/cm³ | ChemBK[2] |

| Predicted Boiling Point | 421.3 ± 14.0 °C | ChemBK[2] |

| Predicted Melting Point | 38 °C | ChemBK[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is typically achieved via the N-alkylation of imidazole. The following protocol is a robust and validated method adapted from established procedures for preparing 1-alkylimidazoles, ensuring high yield and purity.[3][4]

Rationale for Experimental Choices

-

Choice of Base (Potassium Hydroxide): A strong base like KOH is required to deprotonate the imidazole ring at the N-1 position, forming the imidazolide anion. This anion is a potent nucleophile that readily attacks the alkyl halide.

-

Solvent (Toluene): A non-reactive aromatic solvent like toluene is chosen for its ability to dissolve the reactants and for its suitable boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.[3][4]

-

Alkyl Halide (1-Bromohexadecane): 1-Bromohexadecane is an effective alkylating agent. A slight molar excess is not typically required if the reaction is driven to completion, but monitoring is key. Bromides are generally more reactive than chlorides, leading to shorter reaction times.

-

Temperature Control: The initial heating to ~90°C ensures the formation of the imidazolide anion. Maintaining this temperature during the addition of the alkyl halide controls the reaction rate and prevents runaway reactions.[3]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under a nitrogen atmosphere, add imidazole (1.0 eq), powdered potassium hydroxide (1.5 eq), and toluene.

-

Heating: Begin stirring and heat the mixture to 90-95°C.

-

Addition of Alkyl Halide: Slowly add 1-bromohexadecane (1.0 eq) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 100°C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 90-95°C for an additional 4-6 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts (potassium bromide).

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining base.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The unique amphiphilic structure of this compound and its derivatives makes them valuable in several areas of drug development, from formulation to direct therapeutic action.

Surfactant and Excipient in Formulations

With its long hydrophobic tail and polar imidazole head, this compound functions as a cationic surfactant. This property is critical for its use in drug delivery systems.[5] Surfactants are essential for solubilizing poorly water-soluble drugs, forming stable emulsions, and creating micro- or nano-sized drug carriers like micelles and nanoparticles.[6][7][8] The ability of long-chain imidazolium salts to self-assemble into micelles in aqueous solutions has been well-documented.[9][10] This self-assembly is crucial for encapsulating hydrophobic drug molecules, potentially increasing their bioavailability and stability.[11]

Precursor to Biologically Active Ionic Liquids

This compound is a key precursor in the synthesis of 1-Hexadecyl-3-methylimidazolium based ionic liquids (ILs). These ILs have garnered significant attention for their potent antimicrobial properties.[1][9] The synthesis involves a simple quaternization reaction, typically by reacting this compound with a methylating agent like methyl iodide. These ILs are being investigated as active pharmaceutical ingredients (APIs), particularly as antifungal agents.

Antimicrobial and Antifungal Activity

A growing body of evidence demonstrates that long-chain imidazolium salts exhibit broad-spectrum antimicrobial activity.[12][13][14] Notably, 1-hexadecyl-3-methylimidazolium chloride ([C16MIM][Cl]) has shown potent antifungal and antibiofilm activity against pathogenic yeast such as Candida albicans, including drug-resistant strains.[1][2] Its effectiveness against biofilms is particularly significant, as biofilms are notoriously difficult to treat and are a major cause of persistent infections on medical devices.[1][2]

The antimicrobial efficacy is strongly correlated with the length of the alkyl chain; the hexadecyl (C16) chain often represents a peak in activity before the compound's poor water solubility becomes a limiting factor.[14][15]

Mechanism of Antifungal Action

The primary mechanism of antifungal action for long-chain imidazolium salts is the disruption of the fungal cell's plasma membrane integrity. This multi-step process leverages the compound's surfactant-like properties to compromise the cell's primary defense.[1][9][10]

Key Mechanistic Steps

-

Electrostatic Interaction: The positively charged imidazolium head group interacts with the negatively charged components of the fungal cell surface, such as phospholipids.[15]

-

Membrane Insertion: The long, hydrophobic hexadecyl tail inserts into and disrupts the lipid bilayer of the plasma membrane.[15]

-

Increased Permeability: This disruption leads to increased membrane permeability, causing leakage of essential intracellular components like potassium (K⁺) and calcium (Ca²⁺) ions.[1]

-

Ergosterol Synthesis Inhibition: Some studies suggest that imidazolium ILs can interfere with the biosynthesis of ergosterol, a critical component of the fungal cell membrane, further weakening its structure.[1]

-

Oxidative Stress & Mitochondrial Dysfunction: The cascade of membrane damage can lead to the generation of reactive oxygen species (ROS) and impair mitochondrial function, ultimately triggering programmed cell death.[1]

Visualizing the Mechanism of Action

Caption: Proposed mechanism of antifungal action of 1-Hexadecylimidazolium salts.

Analytical Methodologies

The analysis of this compound and its derivatives often requires chromatographic techniques due to its non-volatile nature and lack of a strong chromophore.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a mass spectrometer (LC-MS) is the method of choice for quantification. A C18 column with a gradient elution using methanol or acetonitrile and water (with formic acid as a modifier) typically provides good separation.

-

Gas Chromatography (GC): GC-MS can be used, but often requires a derivatization step to increase the volatility of the imidazole compound.

-

Sample Preparation: For analysis in complex matrices (e.g., biological fluids or food), a sample clean-up step such as Solid-Phase Extraction (SPE) using a cation exchange sorbent is often necessary to remove interfering substances.

Conclusion and Future Perspectives

This compound is a versatile molecule with significant potential in the pharmaceutical sciences. While its primary role has been as a precursor to ionic liquids and as a specialty surfactant, its inherent biological activities are paving the way for new applications. The potent antifungal and antibiofilm properties of its derivatives position them as promising candidates for combating drug-resistant fungal infections. Future research will likely focus on optimizing the structure to enhance efficacy and reduce toxicity, as well as developing sophisticated drug delivery systems, such as functionalized nanoparticles and liposomes, that leverage the unique surfactant properties of this long-chain imidazole. This guide serves as a foundational resource for scientists looking to explore and harness the potential of this compound in their research and development endeavors.

References

-

Reddy, G. K. K., & Nancharaiah, Y. V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology, 11, 857. [Link]

- Earle, M. J., & Seddon, K. R. (1991). A process for preparing 1-alkylimidazoles. U.S.

-

Florio, W., et al. (2022). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. Journal of Fungi, 8(12), 1257. [Link]

-

Reddy, G. K. K., & Nancharaiah, Y. V. (2020). Figure: Effect of imidazolium ionic liquids on preformed biofilms. ResearchGate. [Link]

-

Florio, W., et al. (2022). Combinatorial Antimicrobial Effects of Imidazolium-Based Ionic Liquids and Antifungals on Model Fungal Organisms. R Discovery. [Link]

-

Reddy, G. K. K., & Nancharaiah, Y. V. (2020). Figure: Effect of imidazolium ionic liquids on cell size. ResearchGate. [Link]

-

Nancharaiah, Y. V., et al. (2017). Long alkyl-chain imidazolium ionic liquids: Antibiofilm activity against phototrophic biofilms. ResearchGate. [Link]

- Earle, M. J., & Seddon, K. R. (1991). Process for preparing 1-alkylimidazoles. U.S.

-

Pernak, J., et al. (2016). Self-assembly and antimicrobial activity of long-chain amide-functionalized ionic liquids in aqueous solution. SciSpace. [Link]

-

Pernak, J., et al. (2019). Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids. Molecules, 24(18), 3277. [Link]

-

Reddy, G. K. K., & Nancharaiah, Y. V. (2020). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Frontiers in Microbiology. [Link]

-

A Modified Procedure for the Synthesis of 1-Arylimidazoles. (2007). ResearchGate. [Link]

-

Liu, Y., et al. (2023). The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus. Frontiers in Microbiology, 14, 1124976. [Link]

-

Formulas of 1-alkylimidazoles. (2013). ResearchGate. [Link]

-

Schottenberger, H., et al. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-Alkylimidazole Perhydrates. ResearchGate. [Link]

-

Al-Qerem, W., et al. (2024). Preparation of novel shell-ionotropically crosslinked micelles based on hexadecylamine and tripolyphosphate for cancer drug delivery. Pharmaceutical Development and Technology. [Link]

-

Adu-Amankwaah, J., et al. (2022). N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa. Future Journal of Pharmaceutical Sciences, 8(1), 61. [Link]

-

Diez, J., et al. (2010). Effect of the Nature of the Substituent in N-alkylimidazole Ligands on the Outcome of Deprotonation: Ring Opening Versus the Formation of N-heterocyclic Carbene Complexes. Chemistry – A European Journal, 16(28), 8359-8363. [Link]

-

Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. (2013). ResearchGate. [Link]

-

Pati, R., & Gilbertson, S. R. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4446. [Link]

-

Acevedo, J. P., & Smith, K. M. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Polymers, 15(7), 1596. [Link]

-

Sharma, A., & Sharma, U. S. (1997). Drug delivery systems: An updated review. International Journal of Pharmaceutics, 154(2), 123-152. [Link]

-

Di Petrillo, A., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences, 24(13), 11029. [Link]

-

Wang, Y., et al. (2024). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Molecules, 29(5), 1058. [Link]

-

Butnarasu, C., et al. (2023). Advanced drug delivery systems for the management of local conditions. Expert Opinion on Drug Delivery, 20(10), 1367-1388. [Link]

-

Din, F. U., et al. (2017). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Journal of Nanomaterials, 2017, 7692621. [Link]

-

Desai, D., & Shah, D. (2013). Implication of nanoparticles for controlled drug delivery system. International Journal of Pharmaceutical Sciences and Research, 4(7), 2530-2539. [Link]

-

Kulkarni, S. B., & Betageri, G. V. (1991). Drug delivery systems. 1. site-specific drug delivery using liposomes as carriers. Journal of Clinical Pharmacy and Therapeutics, 16(6), 373-381. [Link]

-

Douglas, S. J., et al. (1987). Nanoparticles in drug delivery. CRC Critical Reviews in Therapeutic Drug Carrier Systems, 3(3), 233-261. [Link]

Sources

- 1. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO1991019699A1 - A process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 4. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 5. Preparation of novel shell-ionotropically crosslinked micelles based on hexadecylamine and tripolyphosphate for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-Hexadecylimidazole: Melting and Boiling Points

Executive Summary

1-Hexadecylimidazole is a long-chain N-alkylimidazole that serves as a critical intermediate in the synthesis of advanced materials, particularly ionic liquids and specialized surfactants.[1][2][3] Its unique amphiphilic structure, combining a hydrophilic imidazole head with a lipophilic 16-carbon tail, imparts valuable surfactant properties.[1][4] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its synthesis, purification, storage, and application in research and drug development. This guide provides a comprehensive technical overview of these thermal properties, grounded in theoretical principles and supported by detailed, field-proven experimental protocols for their accurate determination.

Part 1: Introduction to this compound

Chemical Identity and Structure

This compound, also known as N-hexadecylimidazole, is an organic compound featuring an imidazole ring N-substituted with a hexadecyl (or cetyl) group.

-

Chemical Name: 1-Hexadecyl-1H-imidazole

-

CAS Number: 58175-55-6[4]

-

Molecular Formula: C₁₉H₃₆N₂[5]

-

Molecular Weight: 292.5 g/mol [5]

The structure consists of two distinct moieties: a polar, aromatic imidazole head and a long, nonpolar hydrocarbon tail. This duality is the source of its amphiphilic character and its utility as a surfactant and a precursor for ionic liquids.

Significance in Research and Development

The imidazole ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and natural biomolecules.[6][7][8] Long-chain imidazoles and their derivatives, like this compound, are of significant interest for several reasons:

-

Precursors to Ionic Liquids (ILs): this compound is a key starting material for synthesizing imidazolium-based ILs, such as 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl).[2][3] These ILs are explored as "green" solvents, catalysts, and active pharmaceutical ingredients.[9]

-

Surfactant and Emulsifying Properties: The amphiphilic nature allows it to function as a surfactant, reducing surface tension and stabilizing emulsions, which is critical in formulation science and enhanced oil recovery.[1]

-

Drug Delivery Systems: The biocompatibility of the imidazole core and the ability of the long alkyl chain to interact with lipid membranes make its derivatives potential candidates for novel drug delivery vehicles.[10]

Part 2: Theoretical Framework of Phase Transitions

The melting and boiling points of a compound are direct reflections of the strength of its intermolecular forces. For this compound, these properties are governed by a balance of interactions originating from its distinct structural components.

-

Van der Waals Forces: The predominant intermolecular force is the London dispersion force, arising from the long, 16-carbon alkyl chain. The extensive surface area of this chain allows for strong, cumulative attractive forces, which significantly increases the energy required to overcome them, leading to a high boiling point.

-

Dipole-Dipole Interactions: The imidazole ring is polar due to the presence of two electronegative nitrogen atoms, creating a permanent dipole moment. These dipole-dipole interactions contribute to the cohesive energy of the substance in its solid and liquid states.

-

Hydrogen Bonding (Potential): While the N-1 position is substituted, the nitrogen at the N-3 position has a lone pair of electrons and the C-H bonds on the ring are weakly acidic, allowing for potential weak hydrogen bonding interactions.

The melting point is determined by the efficiency of crystal lattice packing. The long, flexible hexadecyl chain can align to form a well-ordered, stable crystal structure. However, the bulky and asymmetric imidazole headgroup can disrupt this packing, resulting in a lower melting point than a simple long-chain alkane of similar molecular weight.

The boiling point is primarily dictated by molecular weight and the sum of intermolecular forces. The high molecular weight and strong van der Waals forces of this compound predict a very high boiling point, so high that it is likely to exceed the compound's thermal decomposition temperature under standard atmospheric pressure.

Part 3: Physicochemical Data for this compound

The available data for the melting and boiling points of this compound are primarily based on predictive models. Experimental verification is essential for any critical application.

| Property | Value | Source |

| CAS Number | 58175-55-6 | [4] |

| Molecular Formula | C₁₉H₃₆N₂ | [5] |

| Molar Mass | 292.5 g/mol | [5] |

| Predicted Melting Point | 38 °C | [4] |

| Predicted Boiling Point | 421.3 ± 14.0 °C (at 760 mmHg) | [4] |

Discussion of Data: The predicted melting point of 38 °C suggests that this compound is a solid at standard room temperature (20-25 °C), which has implications for its handling and storage. For comparison, the related compound 1-hexadecylamine has a melting point of 43-46 °C.[11] The predicted boiling point of ~421 °C is extremely high and strongly indicates that attempting to distill this compound at atmospheric pressure would lead to thermal decomposition. Therefore, purification by distillation must be performed under a significant vacuum.

Part 4: Experimental Determination Protocols

Accurate determination of thermal properties requires a pure sample and meticulous technique. The following protocols are designed to provide researchers with robust, self-validating methodologies.

Synthesis of this compound for Sample Preparation

A pure sample is the prerequisite for accurate physical property measurement. A common and effective method for synthesizing this compound is the N-alkylation of imidazole.[1][12]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve imidazole in a suitable solvent like toluene or THF.

-

Deprotonation (Optional but Recommended): For higher yields, add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. Allow the mixture to stir for 1 hour at room temperature.

-

Alkylation: Slowly add a stoichiometric equivalent of 1-bromohexadecane to the reaction mixture.

-

Reaction: Heat the mixture to reflux (e.g., 60-80 °C) and maintain for several hours (e.g., 12-24 hours) until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. If a base like NaH was used, carefully quench any excess with water or ethanol. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine to remove salts and impurities.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or vacuum distillation to obtain a high-purity sample for analysis.

Caption: Workflow for the synthesis of this compound.

Melting Point Determination (Capillary Method)

This is the most common and reliable method for determining the melting point of a solid organic compound.[13]

Methodology:

-

Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered. Crush any larger crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary melting point tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The final packed sample height should be 2-3 mm. An improperly packed or overly large sample will lead to an artificially broad melting range.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20 °C below the estimated melting point.[14] Heat at a slow, controlled rate of 1-2 °C per minute.[14]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure compound, this range should be narrow (0.5-1.5 °C). A broad or depressed melting range indicates the presence of impurities.

Caption: Standard workflow for capillary melting point determination.

Boiling Point Determination (Thiele Tube Method)

Given the high predicted boiling point, this determination should be conducted at reduced pressure to prevent decomposition. The Thiele tube method is well-suited for small sample volumes.[15]

Methodology:

-

Apparatus Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with its open end submerged in the liquid.

-

Assembly: Insert the thermometer assembly into a Thiele tube containing mineral oil, ensuring the rubber band is well above the oil level.[16]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun.[16] The shape of the tube ensures uniform heating of the oil via convection.

-

Observation: As the temperature rises, air trapped in the capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor pressure has exceeded the surrounding pressure.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The bubble stream will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[15][16] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Pressure Recording: Record the ambient pressure at which the measurement was made. For high-boiling liquids, this procedure should be performed under a controlled vacuum, and the pressure of the vacuum system must be recorded along with the boiling temperature.

Caption: Experimental workflow for boiling point determination.

Part 5: Implications for Research and Drug Development

-

Handling and Storage: As a low-melting solid (predicted MP 38 °C), this compound may melt in warm laboratory conditions. It should be stored in a cool, controlled environment. Its solid nature at room temperature simplifies weighing and handling compared to a viscous liquid.

-

Purification Strategy: The high boiling point necessitates purification by vacuum distillation to prevent decomposition. This is a critical consideration for producing high-purity material required for pharmaceutical applications and reproducible research.

-

Formulation and Application: The melting point is a key parameter in formulations. For applications where it is used as a surfactant or in a melted state, the processing temperature must be maintained above its melting point. Its thermal stability, which is related to its boiling point, dictates the maximum temperature at which it can be used in applications like high-temperature catalysis without significant degradation.[9]

References

- Vertex AI Search. 1-Hexadecyl-3-methylimidazolium chloride: A Versatile Chemical for Various Applications.

- Vertex AI Search. Experiment 1 - Melting Points.

- IoLiTec. 1-Hexadecyl-3-methylimidazolium chloride,>98%.

- Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. (2025).

- Vertex AI Search. Melting point determination.

- Westlab Canada. Measuring the Melting Point. (2023).

- Iolitec. Safety Data Sheet - 1-Hexadecyl-3-methylimidazolium chloride. (2018).

- Vertex AI Search. experiment (1) determination of melting points. (2021).

- Chai, M. F. Synthesis And Properties Of Long Chain Alkylimidazole Surfactants. (2015). Globe Thesis.

- ResearchGate. Synthesize of 1-hexadecyl imidazole to use in ionic liquid stationary phase. (2017).

- ChemicalBook. 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | 61546-01-8. (2025).

- Benchchem. An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions.

- MDPI. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties.

- Oriental Journal of Chemistry. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole.

- Quora. What is the formula to figure a boiling point in a vacuum?. (2018).

- Vertex AI Search. Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021).

- Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022).

- Vertex AI Search. BOILING POINT DETERMINATION.

- PubChem. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614.

- ChemBK. 1H-Imidazole, 1-hexadecyl-. (2024).

- ResearchGate. Effects of 1-hexadecyl-3-methylimidazolium ionic liquids on the physicochemical characteristics and cytotoxicity of phosphatidylcholine vesicles | Request PDF. (2025).

- MDPI. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.

- Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. (2025).

- ChemicalBook. 1-Hexadecylamine(143-27-1)MSDS Melting Point Boiling Density Storage Transport.

- PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.

Sources

- 1. globethesis.com [globethesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties [mdpi.com]

- 4. chembk.com [chembk.com]

- 5. 1-Hexadecyl-1H-imidazole | C19H36N2 | CID 12415614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-Hexadecylamine(143-27-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole – Oriental Journal of Chemistry [orientjchem.org]

- 13. westlab.com [westlab.com]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

spectral characterization of 1-Hexadecylimidazole (NMR, IR)

An In-depth Technical Guide to the Spectral Characterization of 1-Hexadecylimidazole

Introduction: The Imperative for Rigorous Characterization

In the realms of materials science, catalysis, and particularly in the development of ionic liquids and pharmaceuticals, this compound stands out as a molecule of significant interest. Its amphiphilic nature, combining a polar imidazole head with a long, nonpolar hexadecyl tail, makes it a valuable precursor for surfactants, phase-transfer catalysts, and functionalized ionic liquids[1]. The precise synthesis and subsequent application of this compound, however, are critically dependent on unambiguous structural verification. The potential for isomeric impurities or incomplete reactions necessitates a robust, multi-technique approach to characterization.

This guide provides an in-depth analysis of this compound using the foundational spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Moving beyond a mere presentation of data, we will explore the causality behind experimental choices and the logic of spectral interpretation, equipping researchers with the expertise to validate their own materials with confidence.

Molecular Structure and Analytical Workflow

A logical workflow is paramount for efficient and conclusive characterization. The process begins with sample preparation tailored to each technique, followed by data acquisition and a multi-pronged interpretation strategy that cross-validates findings.

Figure 1: A generalized workflow for the comprehensive spectral characterization of this compound.